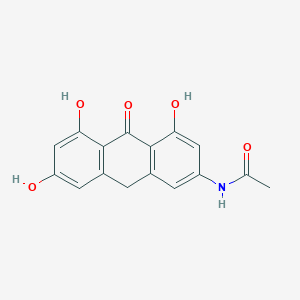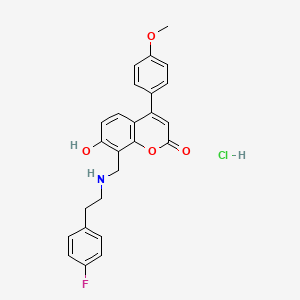![molecular formula C11H24SSe B12620029 1-{[4-(Methylselanyl)butyl]sulfanyl}hexane CAS No. 918945-51-4](/img/structure/B12620029.png)
1-{[4-(Methylselanyl)butyl]sulfanyl}hexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[4-(Methylselanyl)butyl]sulfanyl}hexane is an organoselenium compound characterized by the presence of both selenium and sulfur atoms within its molecular structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(Methylselanyl)butyl]sulfanyl}hexane typically involves the reaction of 4-(methylselanyl)butyl bromide with hexanethiol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the selenium and sulfur atoms. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as recrystallization and distillation, to ensure the high purity of the final product.
化学反应分析
Types of Reactions
1-{[4-(Methylselanyl)butyl]sulfanyl}hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides and sulfoxides.
Reduction: Reduction reactions can convert selenoxides and sulfoxides back to their corresponding selenides and sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the selenium or sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Selenoxides and sulfoxides.
Reduction: Selenides and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-{[4-(Methylselanyl)butyl]sulfanyl}hexane has several scientific research applications:
Biology: Studied for its potential antioxidant properties due to the presence of selenium.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of 1-{[4-(Methylselanyl)butyl]sulfanyl}hexane involves its interaction with biological molecules through the selenium and sulfur atoms. These interactions can lead to the formation of reactive intermediates that can modulate various biochemical pathways. The compound may target specific enzymes and proteins, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
1-{[4-(Methylthio)butyl]sulfanyl}hexane: Similar structure but with sulfur instead of selenium.
1-{[4-(Methylselanyl)butyl]selanyl}hexane: Contains two selenium atoms instead of one selenium and one sulfur.
Uniqueness
1-{[4-(Methylselanyl)butyl]sulfanyl}hexane is unique due to the presence of both selenium and sulfur atoms, which imparts distinct chemical and biological properties. The combination of these two elements can enhance the compound’s reactivity and potential therapeutic effects compared to similar compounds containing only one of these elements.
属性
CAS 编号 |
918945-51-4 |
|---|---|
分子式 |
C11H24SSe |
分子量 |
267.35 g/mol |
IUPAC 名称 |
1-(4-methylselanylbutylsulfanyl)hexane |
InChI |
InChI=1S/C11H24SSe/c1-3-4-5-6-9-12-10-7-8-11-13-2/h3-11H2,1-2H3 |
InChI 键 |
SHIJDWJCTOFLQR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCSCCCC[Se]C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



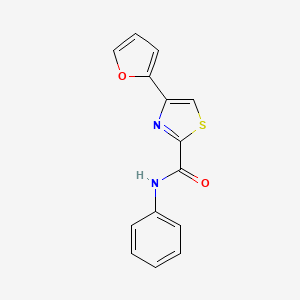
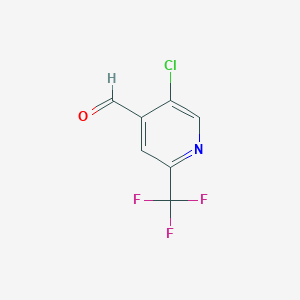

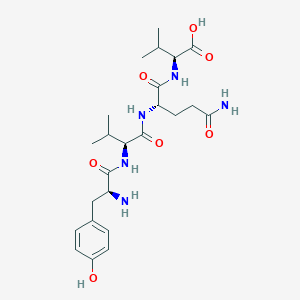
![1-[4-(2-Methoxyethoxy)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B12619973.png)
![3-[2-(4-Chloroanilino)-2-oxoethyl]thiophene-2-carboxylic acid](/img/structure/B12619975.png)
![(2S)-2-[4-(Benzyloxy)phenyl]-4-tert-butylmorpholine](/img/structure/B12619986.png)
![N-(1-{Benzyl[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12620000.png)
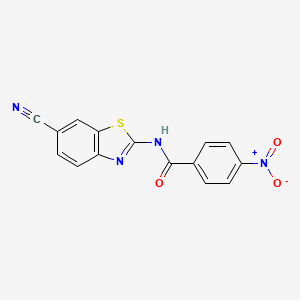
![4-{4-[(2-Aminoethyl)carbamoyl]anilino}but-2-enoic acid](/img/structure/B12620007.png)
![N-(2-tert-Butoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12620011.png)
